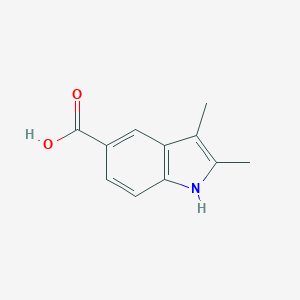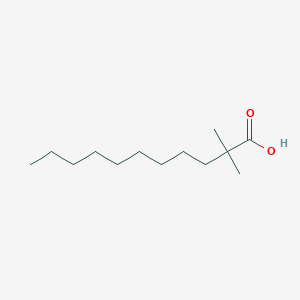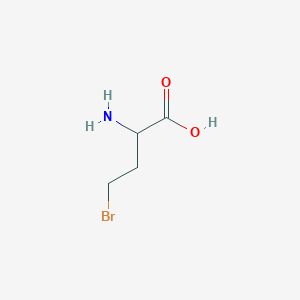
Gallium boride (GaB12)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium boride (GaB12) is a compound that has been gaining attention in the scientific research community due to its unique properties. It is a hard and brittle material that has a high melting point and is resistant to oxidation. GaB12 has been studied for its potential applications in a variety of fields, including biomedical engineering, materials science, and energy storage.
Wirkmechanismus
The mechanism of action of Gallium boride (GaB12) is not well understood. However, it is believed that its unique properties, such as its high hardness and resistance to oxidation, contribute to its potential applications in various fields.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Gallium boride (GaB12). However, it has been shown to be biocompatible and wear-resistant, making it a potential candidate for use in medical implants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Gallium boride (GaB12) is its high melting point and thermal stability, which make it suitable for use in high-temperature experiments. However, its brittleness and hardness can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on Gallium boride (GaB12). One area of interest is its potential use in energy storage, particularly in lithium-ion batteries. Additionally, further research is needed to understand the mechanism of action of Gallium boride (GaB12) and its potential applications in biomedical engineering and materials science.
Synthesemethoden
There are several methods for synthesizing Gallium boride (GaB12), including solid-state reactions, chemical vapor deposition, and spark plasma sintering. The most common method is solid-state reaction, which involves mixing gallium and boron powders and heating them at high temperatures in a controlled environment.
Wissenschaftliche Forschungsanwendungen
Gallium boride (GaB12) has been studied for its potential applications in a variety of fields. In biomedical engineering, it has been investigated for its use as a coating material for medical implants due to its biocompatibility and wear resistance. In materials science, it has been studied for its potential use in high-temperature applications due to its high melting point and thermal stability. In energy storage, it has been investigated for its potential use in lithium-ion batteries due to its high theoretical capacity.
Eigenschaften
CAS-Nummer |
12230-30-7 |
|---|---|
Produktname |
Gallium boride (GaB12) |
Molekularformel |
B12Ga |
Molekulargewicht |
199.5 g/mol |
InChI |
InChI=1S/12B.Ga |
InChI-Schlüssel |
MTZKVAKJTSEOMV-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Ga] |
Kanonische SMILES |
[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Ga] |
Andere CAS-Nummern |
12230-30-7 |
Synonyme |
gallium dodecaboride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



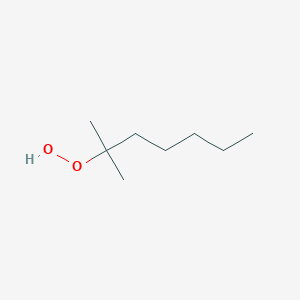
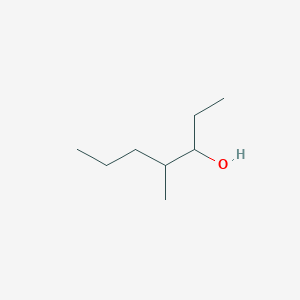
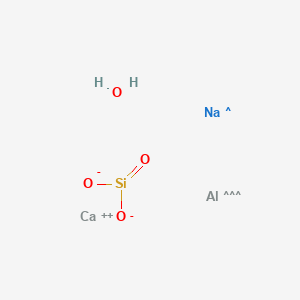



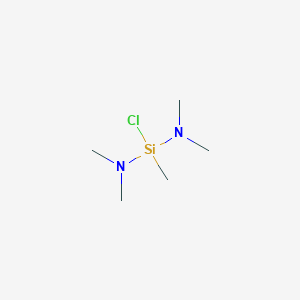
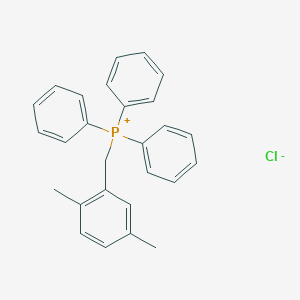
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)

